molecular formula C6H10FN B3047793 (1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane CAS No. 1445951-41-6

(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane

Cat. No. B3047793
CAS RN: 1445951-41-6
M. Wt: 115.15
InChI Key: MDUJFLHUXRIJHZ-HCWXCVPCSA-N
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Description

“(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane” is a chemical compound with the molecular formula C6H10FN and a molecular weight of 115.15 g/mol . It is offered by various suppliers for research and development use .


Physical And Chemical Properties Analysis

“(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane” has a molecular weight of 115.15 g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Enzyme Inhibition and Biological Activity

  • A study by Wang and Bennet (2007) demonstrated the synthesis of two isomeric bicyclo[4.1.0]heptane analogues of the glycosidase inhibitor galacto-validamine. These compounds showed inhibitory activities against α-galactosidase enzymes from coffee bean and E. coli. The 1R,6S-amine variant exhibited competitive inhibition of the coffee bean α-galactosidase with a Ki value of 0.541 µM, suggesting potential applications in modulating enzyme activities (Wang & Bennet, 2007).

Radioligand Development for Neurological Studies

  • Gao et al. (2008) explored several isomers of 7-azabicyclo[2.2.1]heptane as radioligands for PET imaging of nicotinic acetylcholine receptors (nAChR). One isomer demonstrated optimal brain kinetics for imaging, indicating the potential of such compounds in neurological research and diagnosis (Gao et al., 2008).

Synthetic Methodologies and Chemical Reactivity

  • Hodgkinson et al. (1998) prepared both enantiomers of 1-azabicyclo[4.1.0]heptane from a chiral nonracemic starting material. This study highlighted the synthetic routes and reactivity of such azabicyclo compounds, providing a basis for their further functionalization and application in medicinal chemistry (Hodgkinson et al., 1998).

Advanced Organic Synthesis

  • Gensini et al. (2002) reported on the synthesis of tris- and monoprotected derivatives with 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons. This work illustrates the versatility of such azabicyclic compounds in organic synthesis, potentially leading to novel pharmaceutical agents (Gensini et al., 2002).

Structural and Configuration Studies

  • Boelsterli et al. (1992) resolved l-azabicyclo[2.2.1]heptan-3-exo-ol by fractional crystallization, leading to enantiomers with confirmed absolute configurations through CD spectroscopy and X-ray diffraction. This study underscores the importance of stereochemistry in the biological activity and synthesis of azabicyclic compounds (Boelsterli et al., 1992).

Safety and Hazards

Specific safety and hazard information for “(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane” was not found in the sources I accessed. Typically, safety data sheets (SDS) provide this information .

properties

IUPAC Name

(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-6-3-8-2-4-1-5(4)6/h4-6,8H,1-3H2/t4-,5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUJFLHUXRIJHZ-HCWXCVPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(CNC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1[C@@H](CNC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210743
Record name 3-Azabicyclo[4.1.0]heptane, 5-fluoro-, (1R,5S,6S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane

CAS RN

1445951-41-6
Record name 3-Azabicyclo[4.1.0]heptane, 5-fluoro-, (1R,5S,6S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[4.1.0]heptane, 5-fluoro-, (1R,5S,6S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane
Reactant of Route 2
(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane
Reactant of Route 3
(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane
Reactant of Route 4
(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane
Reactant of Route 5
(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane
Reactant of Route 6
(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane

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